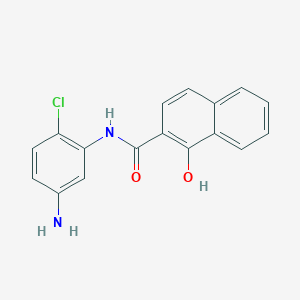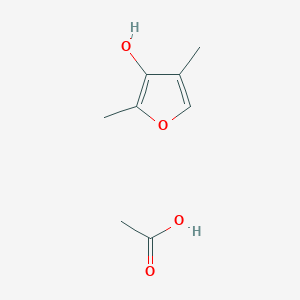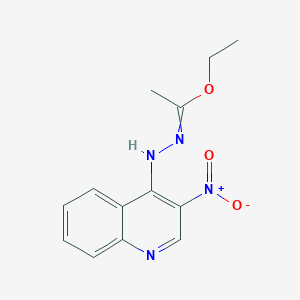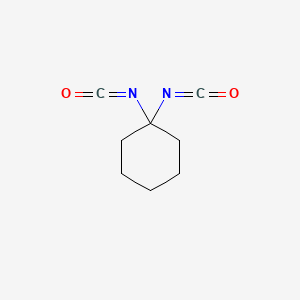![molecular formula C12H15N3O7 B14654946 Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) CAS No. 41230-58-4](/img/structure/B14654946.png)
Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is a complex organic compound with a molecular formula of C12H15N3O7 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide, leading to the formation of oxazoles.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole, 2-methyl-4,5-diphenyl-: This compound has a similar oxazole ring structure but with different substituents.
4,5-Dimethyl-2-isobutyloxazole: Another similar compound with an oxazole ring and different substituents.
Uniqueness
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is unique due to its specific combination of functional groups and the presence of two oxoacetate moieties. This makes it particularly versatile for various chemical reactions and applications.
Propiedades
Número CAS |
41230-58-4 |
|---|---|
Fórmula molecular |
C12H15N3O7 |
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
ethyl 2-[[5-[(2-ethoxy-2-oxoacetyl)amino]-3-methyl-1,2-oxazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C12H15N3O7/c1-4-20-11(18)8(16)13-7-6(3)15-22-10(7)14-9(17)12(19)21-5-2/h4-5H2,1-3H3,(H,13,16)(H,14,17) |
Clave InChI |
MIGUUWHTVYZFAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=C(ON=C1C)NC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)



